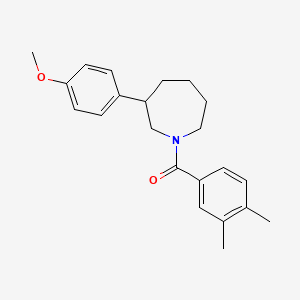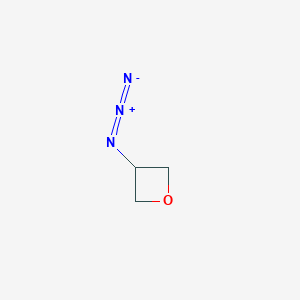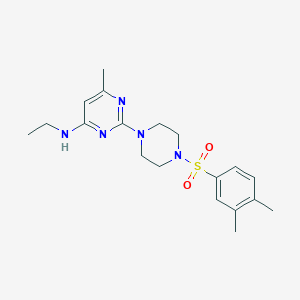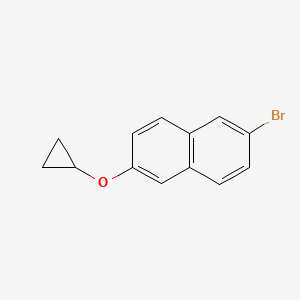![molecular formula C23H20ClN5O3 B2941995 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034297-58-8](/img/structure/B2941995.png)
3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound featuring a pyrido[2,3-d]pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a 2-chlorophenyl derivative and a suitable nitrile.
Piperidine Derivative Synthesis: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a halogenated precursor.
Coupling Reactions: The final step involves coupling the isoxazole and piperidine derivatives with a pyrido[2,3-d]pyrimidinone core, typically using a palladium-catalyzed cross-coupling reaction under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the isoxazole ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, particularly in treating diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects. The pathways involved often include signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups.
Isoxazole Derivatives: Compounds featuring the isoxazole ring.
Pyrido[2,3-d]pyrimidinone Derivatives: Compounds with the same core structure.
Uniqueness
The uniqueness of 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one lies in its combination of structural features, which confer specific biological activities not seen in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-14-19(20(27-32-14)16-5-2-3-7-18(16)24)23(31)28-11-8-15(9-12-28)29-13-26-21-17(22(29)30)6-4-10-25-21/h2-7,10,13,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLFSGPKJTKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2941913.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2941915.png)


![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,5-dimethoxybenzoate](/img/structure/B2941920.png)
![N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2941921.png)
![N-(3,4-difluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2941922.png)


![3-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2941926.png)

![Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2941932.png)
![7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941935.png)
